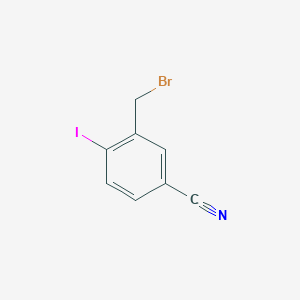
4-(4-Chlorobutyl)thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorobutyl)thiomorpholine is a heterocyclic compound containing nitrogen and sulfur atoms. It is a derivative of thiomorpholine, where a chlorobutyl group is attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorobutyl)thiomorpholine typically involves the reaction of thiomorpholine with 4-chlorobutyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as photochemical thiol-ene cyclization can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Chlorobutyl)thiomorpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorobutyl group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiol derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorobutyl)thiomorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorobutyl)thiomorpholine involves its interaction with molecular targets through its functional groups. The chlorobutyl group can participate in nucleophilic substitution reactions, while the thiomorpholine ring can undergo oxidation and reduction reactions. These interactions can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Thiomorpholine: A parent compound with similar structural features but without the chlorobutyl group.
4-Chlorobutylmorpholine: A similar compound where the sulfur atom is replaced by an oxygen atom.
Eigenschaften
Molekularformel |
C8H16ClNS |
|---|---|
Molekulargewicht |
193.74 g/mol |
IUPAC-Name |
4-(4-chlorobutyl)thiomorpholine |
InChI |
InChI=1S/C8H16ClNS/c9-3-1-2-4-10-5-7-11-8-6-10/h1-8H2 |
InChI-Schlüssel |
SCZRYCBITNIPLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1CCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


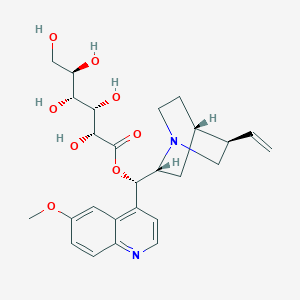


![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)
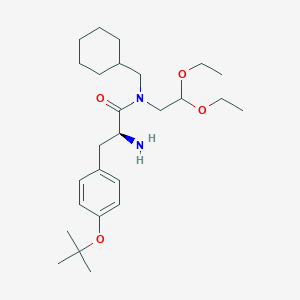
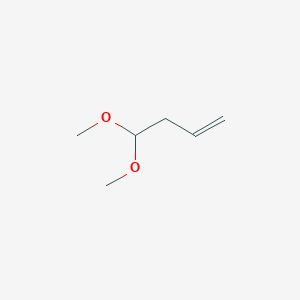
![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)
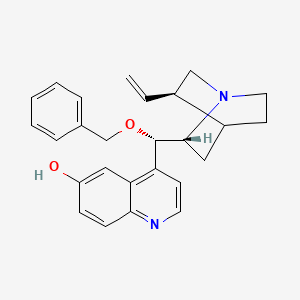
![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)
![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)
